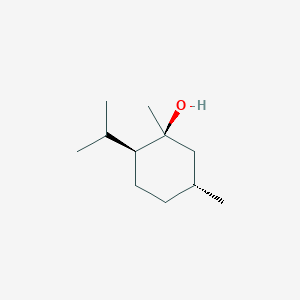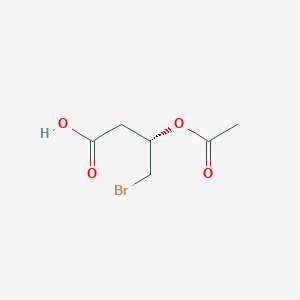
(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol is a chiral compound that belongs to the family of terpenoids. It is commonly known as menthol and is widely used in the pharmaceutical, food, and cosmetic industries. Menthol is a colorless, crystalline substance with a minty odor and taste. It is widely used as a flavoring agent in chewing gums, candies, and other food products. Menthol is also used in various pharmaceutical products such as throat lozenges, cough syrups, and topical analgesics.
Mécanisme D'action
Menthol acts on the TRPM8 receptor, which is a cold receptor found in the skin and mucous membranes. Menthol activates the TRPM8 receptor, which leads to the sensation of cold and cooling effect. Menthol also acts on the kappa-opioid receptor, which is responsible for its analgesic effect.
Biochemical and Physiological Effects:
Menthol has been found to possess various biochemical and physiological effects. It has been found to increase the blood flow to the skin and mucous membranes, which leads to a cooling and soothing effect. Menthol has also been found to possess antioxidant properties, which help in reducing oxidative stress. Menthol has been found to possess anti-inflammatory properties, which help in reducing inflammation. Menthol has also been found to possess antibacterial and antifungal properties, which help in preventing infections.
Avantages Et Limitations Des Expériences En Laboratoire
Menthol has several advantages and limitations for lab experiments. It is readily available and easy to synthesize. It is also relatively inexpensive. Menthol is widely used in various pharmaceutical products, which makes it a popular compound for research. However, menthol has a low solubility in water, which can make it difficult to work with in aqueous solutions. Menthol can also be volatile, which can lead to loss of compound during experiments.
Orientations Futures
There are several future directions for research on menthol. One of the future directions is to study the effects of menthol on various diseases such as arthritis, asthma, and cancer. Another future direction is to study the effects of menthol on the nervous system and its potential use in treating neurological disorders. Additionally, research can be conducted to study the effects of menthol on the immune system and its potential use in preventing infections.
Méthodes De Synthèse
Menthol can be synthesized by several methods. The most common method is the hydrogenation of thymol or p-cymene. Thymol is a natural compound found in thyme oil, and p-cymene is a natural compound found in cumin oil. The hydrogenation of thymol or p-cymene is carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The reaction produces menthol as the major product along with other minor products.
Applications De Recherche Scientifique
Menthol has been extensively studied for its various pharmacological properties. It has been found to possess analgesic, anti-inflammatory, and antispasmodic properties. Menthol has also been found to possess antibacterial and antifungal properties. Menthol is widely used in various pharmaceutical products for its cooling and soothing effect. It is also used in topical analgesics for its pain-relieving properties.
Propriétés
Numéro CAS |
184178-98-1 |
|---|---|
Nom du produit |
(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol |
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
(1S,2S,5R)-1,5-dimethyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10,4)12/h8-10,12H,5-7H2,1-4H3/t9-,10+,11+/m1/s1 |
Clé InChI |
DTSZTPPMUGNHKT-VWYCJHECSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@](C1)(C)O)C(C)C |
SMILES |
CC1CCC(C(C1)(C)O)C(C)C |
SMILES canonique |
CC1CCC(C(C1)(C)O)C(C)C |
Synonymes |
Cyclohexanol,1,5-dimethyl-2-(1-methylethyl)-,(1S,2S,5R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)












